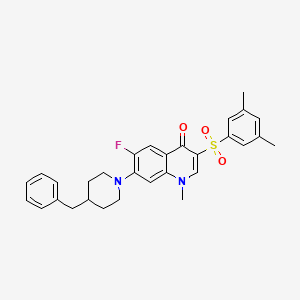![molecular formula C23H21N3O4 B2705426 3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 784195-37-5](/img/structure/B2705426.png)
3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic organic compound known for its diverse biological activities. This compound features a trimethoxyphenyl group, an imidazopyridine moiety, and a benzamide structure, making it a molecule of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves multi-step organic reactions:
-
Formation of the Imidazopyridine Core
Starting Materials: 2-aminopyridine and a suitable aldehyde or ketone.
Reaction Conditions: Cyclization reactions often involve acidic or basic catalysts, with common solvents being ethanol or acetonitrile.
Example: Cyclization of 2-aminopyridine with an α-bromoketone in the presence of a base like potassium carbonate.
-
Attachment of the Trimethoxyphenyl Group
Starting Materials: 3,4,5-trimethoxybenzoyl chloride and the imidazopyridine derivative.
Reaction Conditions: Typically performed in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
-
Final Coupling
Starting Materials: The intermediate imidazopyridine compound and 3,4,5-trimethoxybenzoyl chloride.
Reaction Conditions: Coupling reactions are often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Flow Chemistry: Continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Use of metal catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Often carried out in inert solvents such as tetrahydrofuran (THF).
Products: Reduction can yield alcohols or amines from carbonyl or nitro groups.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF).
Products: Substitution reactions can introduce various functional groups onto the aromatic ring or the imidazopyridine core.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as building blocks in the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Inhibits enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Antimicrobial Activity: Exhibits activity against bacteria like Helicobacter pylori and Mycobacterium tuberculosis.
Medicine
Anti-Cancer: Demonstrates potent anti-cancer properties by inhibiting cell proliferation and inducing apoptosis.
Anti-Inflammatory: Reduces inflammation by modulating immune responses.
Industry
Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Tubulin Inhibition: Binds to tubulin, preventing its polymerization and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Hsp90 Inhibition: Interferes with the function of Hsp90, a chaperone protein involved in the stabilization and activation of many client proteins, including oncogenic kinases.
TrxR Inhibition: Inhibits thioredoxin reductase, an enzyme involved in maintaining the redox balance within cells, leading to oxidative stress and cell death.
類似化合物との比較
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the imidazopyridine moiety, resulting in different biological activities.
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Lacks the trimethoxyphenyl group, which may reduce its potency and spectrum of activity.
Uniqueness
3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to the combination of the trimethoxyphenyl group and the imidazopyridine core, which together confer a broad range of biological activities and potential therapeutic applications.
This compound’s unique structure allows it to interact with multiple molecular targets, making it a versatile agent in medicinal chemistry and pharmacology.
特性
IUPAC Name |
3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-28-17-13-16(14-18(29-2)21(17)30-3)23(27)25-22-20(15-9-5-4-6-10-15)24-19-11-7-8-12-26(19)22/h4-14H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRODONYIXPNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2705348.png)

![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B2705351.png)
![1-methanesulfonyl-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)piperidine-4-carboxamide](/img/structure/B2705353.png)


![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one](/img/structure/B2705358.png)

![6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2705362.png)


